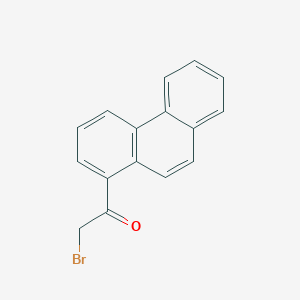
2-Bromo-1-phenanthren-1-ylethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-1-phenanthren-1-ylethanone is an organic compound with the molecular formula C16H11BrO It is a brominated derivative of phenanthrene, a polycyclic aromatic hydrocarbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-phenanthren-1-ylethanone typically involves the bromination of phenanthrene derivatives. One common method is the bromination of 1-phenanthren-1-ylethanone using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The reaction is usually carried out in an inert solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-phenanthren-1-ylethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols) in polar solvents like ethanol or water.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents like tetrahydrofuran (THF).
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic aqueous solutions.
Major Products Formed
Substitution: Various substituted phenanthrene derivatives.
Reduction: 1-phenanthren-1-ylethanol.
Oxidation: Phenanthrene carboxylic acids or other oxidized phenanthrene derivatives.
Scientific Research Applications
2-Bromo-1-phenanthren-1-ylethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a reagent in organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes
Mechanism of Action
The mechanism of action of 2-Bromo-1-phenanthren-1-ylethanone involves its interaction with various molecular targets. The bromine atom and the carbonyl group are key functional groups that participate in chemical reactions. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to potential biological effects. The exact molecular pathways and targets are still under investigation, but it is believed to interact with enzymes and receptors involved in cellular processes .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-1-phenylethanone: A similar compound with a phenyl group instead of a phenanthrene group.
2-Bromo-1-(3,4-dimethylphenyl)propan-1-one: Another brominated ketone with different substituents on the aromatic ring
Uniqueness
2-Bromo-1-phenanthren-1-ylethanone is unique due to its polycyclic aromatic structure, which imparts distinct chemical and physical properties.
Properties
CAS No. |
26698-40-8 |
|---|---|
Molecular Formula |
C16H11BrO |
Molecular Weight |
299.16 g/mol |
IUPAC Name |
2-bromo-1-phenanthren-1-ylethanone |
InChI |
InChI=1S/C16H11BrO/c17-10-16(18)15-7-3-6-13-12-5-2-1-4-11(12)8-9-14(13)15/h1-9H,10H2 |
InChI Key |
WILJFYMOVYNGTC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=CC=C3C(=O)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


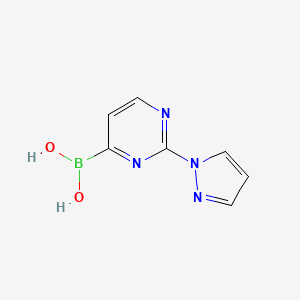
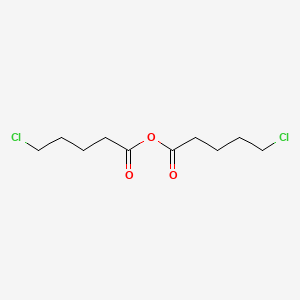
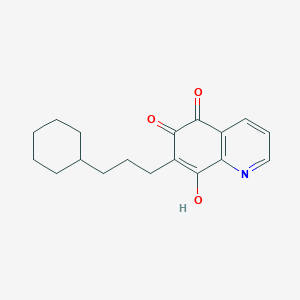
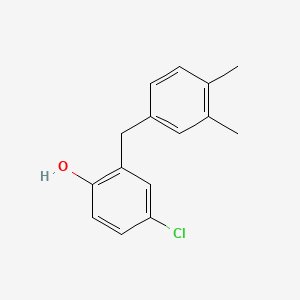
![N-[4-(3-aminoisoquinolin-4-yl)phenyl]acetamide](/img/structure/B14012092.png)
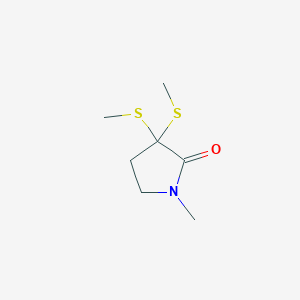
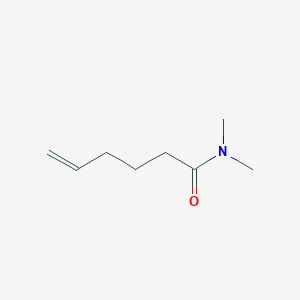
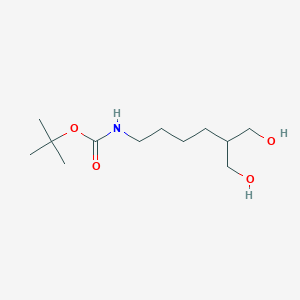
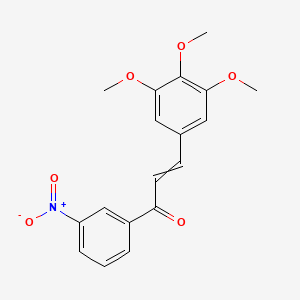
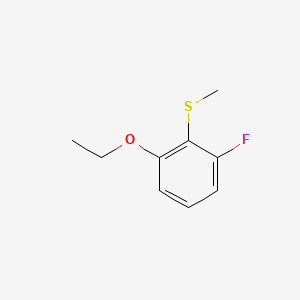
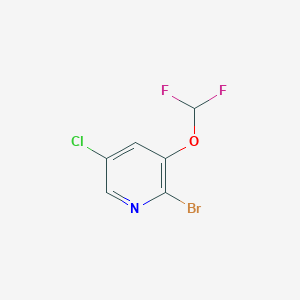

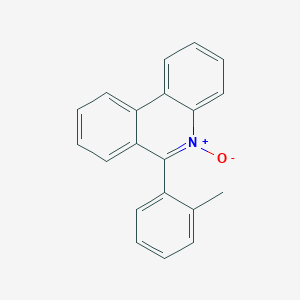
amino}benzoyl)amino]pentanedioate](/img/structure/B14012166.png)
